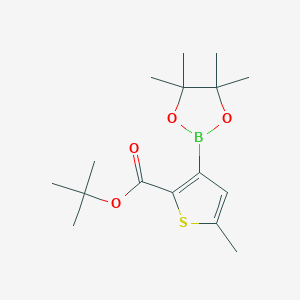

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a boronic ester-functionalized thiophene derivative with a tert-butyl carboxylate group at position 2, a methyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at position 3. Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heteroaromatic compounds, particularly in pharmaceutical and materials science research. The tert-butyl group enhances steric bulk and stability under basic conditions, while the boronic ester enables regioselective coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the borylation of a thiophene derivative using a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling yields biaryl compounds, while oxidation results in sulfoxides or sulfones .

Scientific Research Applications

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential in drug discovery and as a probe in biological assays.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in cross-coupling reactions, which are facilitated by palladium catalysts. These reactions involve the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1150271-60-5)

- Structure : Boronic ester at position 5, ethyl carboxylate at position 2.

- Key Differences :

- Applications : Used in drug intermediate synthesis, similar to the target compound but with different regioselectivity .

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

- Structure : Boronic ester at position 5, methyl carboxylate at position 3.

- Key Differences :

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 1040281-83-1)

- Structure : Aldehyde group at position 2, boronic ester at position 5.

- Key Differences :

- The aldehyde enables nucleophilic additions (e.g., condensations), unlike carboxylate esters.

- Lower molecular weight (238.11 g/mol vs. ~300 g/mol for the target compound) .

Biological Activity

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties as well as its synthesis and characterization.

Synthesis and Characterization

The synthesis of thiophene derivatives typically involves various chemical reactions such as the Vilsmeier-Haack reaction. For this compound, the synthetic pathway includes the formation of the thiophene ring and subsequent esterification to yield the tert-butyl ester. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are crucial for confirming the structure of the synthesized compound.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anticancer Activity

Thiophene derivatives have been explored for their anticancer potential. In vitro studies demonstrated that compounds with similar structural features inhibited the growth of various cancer cell lines. For instance, one study highlighted that certain thiophene derivatives exhibited cytotoxic effects against prostate cancer cells (PC-3), with IC50 values indicating potent activity . The proposed mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are also notable. Compounds have been shown to reduce levels of pro-inflammatory cytokines in cell cultures. In particular, studies have indicated that certain thiophenes can significantly decrease nitric oxide (NO) production and interleukin-6 (IL-6) levels in activated microglial cells . This suggests a potential application in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Screening :

- Inflammation Models :

Data Summary Table

Q & A

Q. Basic: What synthetic methodologies are optimal for preparing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., bromo- or chlorothiophene derivatives). Evidence from analogous systems shows yields vary significantly depending on the halide used. For example, tert-butyl carbamate derivatives achieved 65% yield from bromo precursors versus 32% from chloro precursors under identical conditions . Optimization strategies include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for enhanced stability.

- Temperature : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., 1,4-dioxane or THF).

- Purification : Silica gel chromatography is standard, but recrystallization may improve purity for crystalline derivatives .

Table 1: Yield Comparison for Halogenated Precursors

| Halide Type | Yield (%) | Reference |

|---|---|---|

| Bromo | 65 | |

| Chloro | 32 |

Q. Basic: How can NMR spectroscopy resolve structural ambiguities in this boronate ester?

1H and 13C NMR are critical for confirming regiochemistry and boron incorporation. Key diagnostic signals include:

- Thiophene protons : Deshielded aromatic protons (δ 6.8–7.5 ppm) indicate substitution patterns.

- Pinacol boronate : A singlet at δ 1.3 ppm (12H, –C(CH₃)₂ groups) confirms boronate integrity.

- tert-butyl group : A singlet at δ 1.4 ppm (9H, C(CH₃)₃) .

For advanced validation, 11B NMR (δ ~30 ppm) or HSQC/HMBC can confirm boron connectivity .

Q. Advanced: How do electronic effects of substituents influence cross-coupling reactivity?

The thiophene’s electron-deficient nature (due to the carboxylate group) enhances oxidative addition with palladium catalysts. However, steric hindrance from the tert-butyl group may reduce coupling efficiency. Comparative studies with benzene-based analogs (e.g., tert-butyl benzylcarbamate derivatives) show thiophene derivatives exhibit faster transmetallation but require higher catalyst loadings (5 mol% vs. 2 mol%) . Adjusting ligands (e.g., SPhos vs. XPhos) can mitigate steric challenges .

Q. Advanced: How should researchers troubleshoot low yields in Suzuki-Miyaura couplings using this boronate?

Low yields often arise from:

- Protodeboronation : Use degassed solvents and inert atmospheres to prevent boronate decomposition.

- Competing side reactions : Monitor for homocoupling (e.g., via GC-MS) and adjust base strength (K₂CO₃ vs. Cs₂CO₃).

- Catalyst poisoning : Pre-filter reaction mixtures to remove sulfur-containing byproducts from thiophene degradation .

Evidence from failed reactions (e.g., no product formation under visible-light photocatalysis) highlights the need for rigorous condition screening .

Q. Basic: What purification strategies are effective for isolating this compound?

- Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent effectively separates boronate esters from pinacol byproducts.

- Recrystallization : Use ethanol/water mixtures for crystalline derivatives (melting point ~60°C observed in analogs) .

- HPLC : For ultra-high purity (>99%), reverse-phase C18 columns with acetonitrile/water gradients are recommended .

Q. Advanced: How can researchers analyze contradictory data in reaction scalability?

Contradictions in scalability (e.g., lower yields in large batches) may stem from:

- Heat transfer inefficiencies : Use microwave-assisted synthesis for consistent heating in scaled reactions.

- Oxygen sensitivity : Implement flow chemistry systems to maintain inert conditions .

Case studies show that transitioning from 1 mmol to 10 mmol scales reduced yields by 15–20% for similar boronates, necessitating catalyst re-optimization .

Q. Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?

The tert-butyl ester group provides steric protection against hydrolysis, while the dioxaborolane ring is susceptible to protic solvents. Kinetic studies of analogs show a half-life of >24 hours in pH 5 buffers but <2 hours in pH 2, suggesting careful pH control is critical during handling .

Q. Basic: How does this compound compare to other boronate esters in drug discovery applications?

Unlike simpler aryl boronates, this compound’s thiophene-carboxylate core offers:

- Enhanced solubility : Polar carboxylate improves aqueous compatibility.

- Dual functionality : The boronate enables cross-coupling, while the ester allows late-stage hydrolysis to carboxylic acids for prodrug design .

Q. Advanced: What strategies mitigate byproduct formation during storage?

- Storage conditions : Keep at –20°C under argon; avoid exposure to moisture (use molecular sieves).

- Stability assays : Periodic 1H NMR checks (e.g., every 3 months) detect decomposition (e.g., loss of boronate signals) .

Q. Advanced: How can computational modeling predict reactivity in novel reactions?

DFT calculations (e.g., using Gaussian 16) can map transition states for cross-couplings, identifying steric clashes between the tert-butyl group and catalyst ligands. Such models guided successful Miyaura borylation of sterically hindered substrates in related studies .

Properties

Molecular Formula |

C16H25BO4S |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

InChI |

InChI=1S/C16H25BO4S/c1-10-9-11(12(22-10)13(18)19-14(2,3)4)17-20-15(5,6)16(7,8)21-17/h9H,1-8H3 |

InChI Key |

CABFQYYSPARKPC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.